molecular formula C18H15NO2 B11847922 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11847922
M. Wt: 277.3 g/mol
InChI Key: BOYGOBOOVIZFGL-UHFFFAOYSA-N
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Description

4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile is an organic compound that features a benzonitrile group linked to a tetrahydronaphthalenyl moiety through an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile typically involves the following steps:

    Formation of the Tetrahydronaphthalen-2-yl Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalen-2-yl intermediate.

    Oxymethylation: The intermediate is then reacted with formaldehyde and a suitable base to introduce the oxymethyl group.

    Coupling with Benzonitrile: Finally, the oxymethylated intermediate is coupled with benzonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares the tetrahydronaphthalen-2-yl moiety but differs in the functional groups attached.

    5,6,7,8-Tetrahydro-2-naphthylamine: Another related compound with a similar core structure but different functional groups.

Uniqueness

4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

4-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C18H15NO2/c19-11-13-4-6-14(7-5-13)12-21-16-8-9-17-15(10-16)2-1-3-18(17)20/h4-10H,1-3,12H2

InChI Key

BOYGOBOOVIZFGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=O)C1

Origin of Product

United States

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